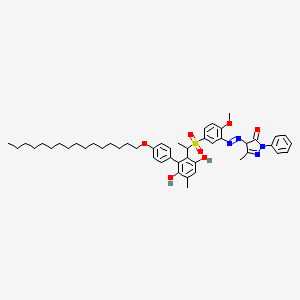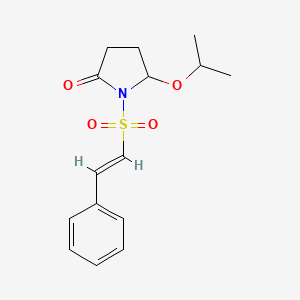
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a styrene sulphonyl group attached to a pyrrolidine ring, which is further substituted with an isopropyl group and an oxo group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in diverse research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the styrene sulphonyl group through sulfonation reactions. The isopropyl group can be introduced via alkylation reactions, and the oxo group is typically added through oxidation processes. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, allowing for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyrrolidine derivatives.
科学的研究の応用
1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine has found applications in several scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The styrene sulphonyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The oxo group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
- 1-(Styrenesulphonyl)-2-oxo-5-methyloxypyrrolidine
- 1-(Styrenesulphonyl)-2-oxo-5-ethyloxypyrrolidine
- 1-(Styrenesulphonyl)-2-oxo-5-butoxyoxypyrrolidine
Comparison: Compared to its analogs, 1-(Styrenesulphonyl)-2-oxo-5-isopropyloxypyrrolidine exhibits unique reactivity due to the presence of the isopropyl group, which can influence steric and electronic properties. This makes it particularly suitable for specific applications where these properties are advantageous. Additionally, the compound’s structural features may offer distinct binding interactions with biological targets, enhancing its potential as a therapeutic agent.
特性
CAS番号 |
114485-82-4 |
|---|---|
分子式 |
C15H19NO4S |
分子量 |
309.4 g/mol |
IUPAC名 |
1-[(E)-2-phenylethenyl]sulfonyl-5-propan-2-yloxypyrrolidin-2-one |
InChI |
InChI=1S/C15H19NO4S/c1-12(2)20-15-9-8-14(17)16(15)21(18,19)11-10-13-6-4-3-5-7-13/h3-7,10-12,15H,8-9H2,1-2H3/b11-10+ |
InChIキー |
XNSAJUNQAHRZLI-ZHACJKMWSA-N |
異性体SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)/C=C/C2=CC=CC=C2 |
正規SMILES |
CC(C)OC1CCC(=O)N1S(=O)(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


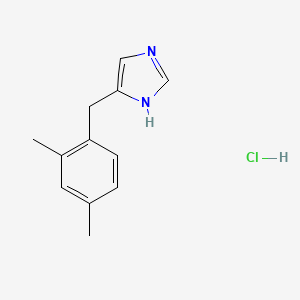
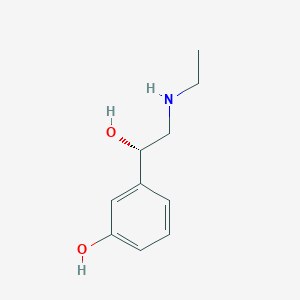

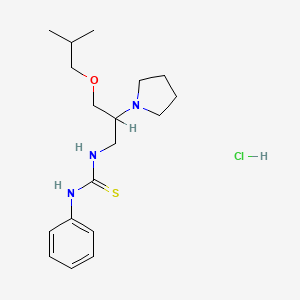
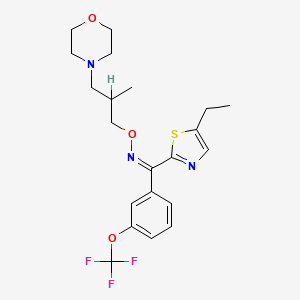
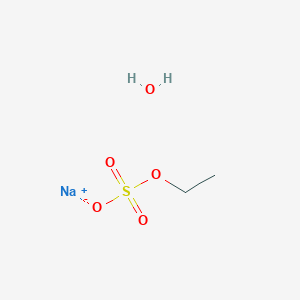
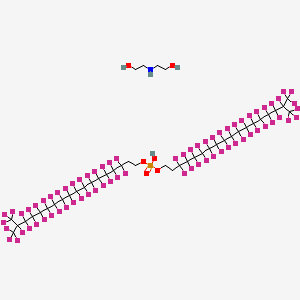

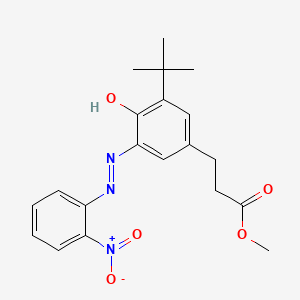
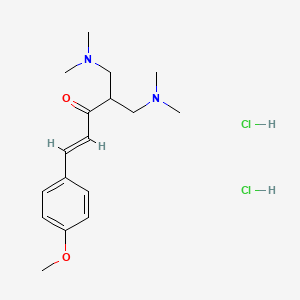
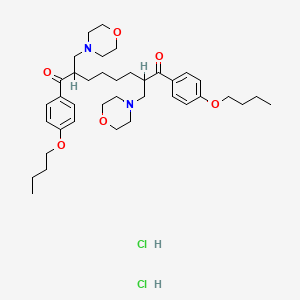
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)

